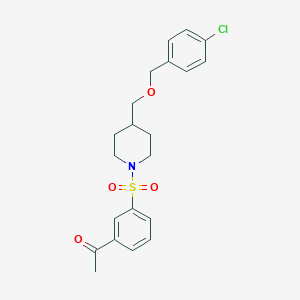

1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO4S/c1-16(24)19-3-2-4-21(13-19)28(25,26)23-11-9-18(10-12-23)15-27-14-17-5-7-20(22)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKPAVYRTDDBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.

Piperidine Derivative Formation: The chlorobenzyl chloride is then reacted with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

Sulfonylation: The piperidine derivative undergoes sulfonylation with a suitable sulfonyl chloride to introduce the sulfonyl group.

Final Coupling: The sulfonylated piperidine derivative is coupled with 3-bromoacetophenone under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines . The sulfonamide group is often associated with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Antiviral Activity

Research indicates that compounds related to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess antiviral properties. In particular, studies have highlighted the efficacy of similar piperidine derivatives against viruses such as H1N1 and HSV-1, demonstrating low IC50 values and favorable safety profiles in normal cells .

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of piperidine-based compounds, including analogs of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone). These compounds were evaluated for their antiproliferative activity against several cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like sunitinib and 5-fluorouracil .

Case Study 2: Antiviral Screening

In another investigation published in Antiviral Research, researchers synthesized a library of piperidine derivatives and tested their activity against influenza virus strains. Compounds structurally similar to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone showed significant antiviral activity with high selectivity indices, indicating their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme function. The piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Sulfonyl Piperidine Derivatives

Compounds with sulfonyl-piperidine scaffolds share key structural motifs but differ in substituents and biological activity:

Key Observations :

Ethanone-Containing Analogs

Ethanone derivatives are common in chalcone and antimicrobial agent synthesis:

Key Observations :

Chlorobenzyl-Substituted Derivatives

Chlorinated aromatic groups are prevalent in bioactive compounds:

Biological Activity

1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a piperidine ring and various functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 427.8 g/mol |

| CAS Number | 1396893-02-9 |

| IUPAC Name | (E)-1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |

| Melting Point | Not available |

The biological activity of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is believed to stem from its interaction with specific biological targets. The presence of the piperidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator. Studies indicate that similar compounds exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research has shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, one study reported that certain piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus . This suggests that 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess comparable antimicrobial efficacy.

Anticancer Potential

In vitro studies have indicated that compounds structurally related to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can induce apoptosis in cancer cell lines. For example, derivatives were shown to promote cell cycle arrest and increase apoptosis markers in HCT-116 colon cancer cells . The mechanism involves modulation of apoptotic gene expression, enhancing pro-apoptotic factors while inhibiting anti-apoptotic ones.

Case Study 1: Antimicrobial Evaluation

A study evaluated various piperidine derivatives for their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent bactericidal effects, with MIC values significantly lower than standard antibiotics . This reinforces the potential of piperidine-based compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of piperidine derivatives, researchers found that specific compounds led to a notable increase in apoptotic indices in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of the chlorobenzyl group could improve binding affinity to cancer-related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.